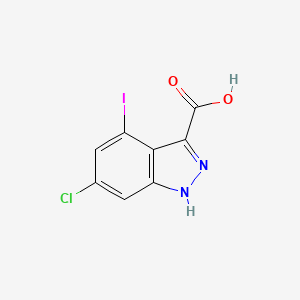
6-Chloro-4-iodo-1H-indazolecarbaldehyde
概要
説明
6-Chloro-4-iodo-1H-indazolecarbaldehyde is a chemical compound with the molecular formula C8H4ClIN2O and a molecular weight of 306.49 g/mol . This compound is part of the indazole family, which is known for its significant biological and pharmacological properties.
準備方法
The synthesis of 6-Chloro-4-iodo-1H-indazolecarbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the iodination of 6-chloroindazole followed by formylation to introduce the aldehyde group. The reaction conditions often involve the use of iodine and a suitable oxidizing agent for iodination, followed by a formylation reaction using reagents like Vilsmeier-Haack reagent . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
6-Chloro-4-iodo-1H-indazolecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 6-chloro-4-iodo-1H-indazolecarboxylic acid, while reduction yields 6-chloro-4-iodo-1H-indazolemethanol.
科学的研究の応用
6-Chloro-4-iodo-1H-indazolecarbaldehyde has several scientific research applications:
作用機序
The mechanism of action of 6-Chloro-4-iodo-1H-indazolecarbaldehyde involves its interaction with specific molecular targets. The indazole core can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit kinases or other enzymes involved in cell signaling pathways, leading to altered cellular functions . The exact pathways and targets depend on the specific biological context and the derivative being studied.
類似化合物との比較
6-Chloro-4-iodo-1H-indazolecarbaldehyde can be compared with other indazole derivatives such as:
6-Chloro-1H-indazole-3-carbaldehyde: Lacks the iodine atom, which may affect its reactivity and biological activity.
4-Iodo-1H-indazole-3-carbaldehyde: Lacks the chlorine atom, which can influence its chemical properties and applications.
6-Bromo-4-iodo-1H-indazolecarbaldehyde: The bromine atom may provide different reactivity compared to chlorine, affecting its use in synthesis and biological studies.
The uniqueness of this compound lies in its specific combination of chlorine and iodine atoms, which can confer distinct reactivity and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
6-chloro-4-iodoindazole-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClIN2O/c9-5-1-7(10)6-3-11-12(4-13)8(6)2-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRQXINHZPKUKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1N(N=C2)C=O)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















